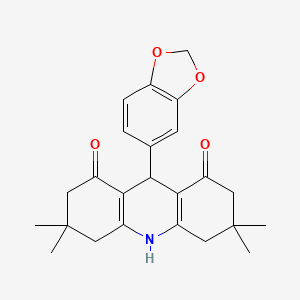![molecular formula C18H20N2O3S2 B5873324 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)
1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. This compound is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes. The purpose of
Mécanisme D'action
The mechanism of action of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline involves the inhibition of protein kinase CK2. This enzyme is involved in the phosphorylation of various proteins that play crucial roles in cellular processes. Inhibition of CK2 leads to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Inhibition of CK2 leads to the suppression of cell proliferation and the induction of apoptosis. Additionally, this compound has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of various signaling pathways. Inhibition of GSK-3β has been linked to the suppression of inflammation and the promotion of neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline in lab experiments is its potent inhibitory activity against protein kinase CK2. This makes it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline. One direction is to further investigate its potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. Additionally, the development of more potent and selective inhibitors of CK2 may lead to the development of more effective anti-cancer agents. Further studies are also needed to investigate the potential toxicity and side effects of this compound.
Méthodes De Synthèse
The synthesis of 1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline involves the reaction of 2-thiophenesulfonyl chloride with 4-piperidone in the presence of a base to form the intermediate 1-(2-thienylsulfonyl)-4-piperidinone. This intermediate is then reacted with indoline in the presence of a reducing agent to obtain the final product. This method has been optimized to increase the yield and purity of the compound.
Applications De Recherche Scientifique
1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of CK2 has been linked to the suppression of tumor growth, making this compound a potential anti-cancer agent. Additionally, this compound has shown promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2,3-dihydroindol-1-yl-(1-thiophen-2-ylsulfonylpiperidin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S2/c21-18(20-12-9-14-4-1-2-5-16(14)20)15-7-10-19(11-8-15)25(22,23)17-6-3-13-24-17/h1-6,13,15H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPPTZFPBPPDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCC3=CC=CC=C32)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-imino-6-(2-thienylmethylene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5873243.png)




![1-[(4-ethylphenoxy)acetyl]pyrrolidine](/img/structure/B5873284.png)
![N-{[ethyl(phenyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B5873288.png)
![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-methyl-5-phenyl-4H-1,2,4-triazole](/img/structure/B5873323.png)

